molecular formula C14H16Si2 B14369819 Disilene, 1,2-dimethyl-1,2-diphenyl- CAS No. 91117-84-9

Disilene, 1,2-dimethyl-1,2-diphenyl-

Katalognummer: B14369819
CAS-Nummer: 91117-84-9
Molekulargewicht: 240.45 g/mol
InChI-Schlüssel: YFKXDRPKGCEGLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of disilene, 1,2-dimethyl-1,2-diphenyl-, typically involves the reaction of organosilicon compounds under controlled conditions. One common method is the reduction of dichlorodisilane derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive silicon-silicon bond.

Industrial Production Methods

While specific industrial production methods for disilene, 1,2-dimethyl-1,2-diphenyl-, are not widely documented, the general approach involves scaling up the laboratory synthesis techniques. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

Disilene, 1,2-dimethyl-1,2-diphenyl-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes using oxidizing agents like hydrogen peroxide (H2O2) or ozone (O3).

    Reduction: Reduction reactions can convert disilene to simpler silanes using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl groups in disilene can be substituted with other functional groups through reactions with halogenating agents or organometallic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), ozone (O3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents)

Major Products

    Oxidation: Silanols, siloxanes

    Reduction: Simpler silanes

    Substitution: Various substituted disilanes

Wissenschaftliche Forschungsanwendungen

Disilene, 1,2-dimethyl-1,2-diphenyl-, has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other organosilicon compounds and studying silicon-silicon bond reactivity.

    Biology: Investigated for its potential use in developing silicon-based biomaterials and drug delivery systems.

    Medicine: Explored for its role in creating novel silicon-containing pharmaceuticals with unique properties.

    Industry: Utilized in the production of advanced materials, such as silicon-based polymers and coatings, due to its stability and reactivity.

Wirkmechanismus

The mechanism of action of disilene, 1,2-dimethyl-1,2-diphenyl-, involves the interaction of its silicon-silicon bond with various molecular targets. The compound can undergo homolytic or heterolytic cleavage of the silicon-silicon bond, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, such as addition or substitution, depending on the reaction conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Disilane (Si2H6): A simpler disilane with hydrogen atoms instead of phenyl and methyl groups.

    Tetraphenyldisilane (C24H20Si2): A disilane with four phenyl groups, lacking the methyl groups present in disilene, 1,2-dimethyl-1,2-diphenyl-.

    Hexamethyldisilane (C6H18Si2): A disilane with six methyl groups, lacking the phenyl groups.

Uniqueness

Disilene, 1,2-dimethyl-1,2-diphenyl-, is unique due to the presence of both phenyl and methyl groups attached to the silicon atoms. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

91117-84-9

Molekularformel

C14H16Si2

Molekulargewicht

240.45 g/mol

IUPAC-Name

methyl-[methyl(phenyl)silylidene]-phenylsilane

InChI

InChI=1S/C14H16Si2/c1-15(13-9-5-3-6-10-13)16(2)14-11-7-4-8-12-14/h3-12H,1-2H3

InChI-Schlüssel

YFKXDRPKGCEGLB-UHFFFAOYSA-N

Kanonische SMILES

C[Si](=[Si](C)C1=CC=CC=C1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.